Dimethyl trans-1,2-cyclopropanedicarboxylate
Overview
Description
Dimethyl trans-1,2-cyclopropanedicarboxylate (chemical formula: C7H10O4) is a compound with intriguing properties. It is also known by several synonyms, including 826-35-7 , This compound , and dimethyl (1R,2R)-cyclopropane-1,2-dicarboxylate . This molecule features a cyclopropane ring with two carboxylate groups attached.
Synthesis Analysis
The synthesis of This compound involves the esterification of cyclopropane-1,2-dicarboxylic acid with methanol. The reaction proceeds under suitable acidic or basic conditions, resulting in the formation of the dimethyl ester. The synthetic route typically follows established esterification protocols .
Scientific Research Applications
Catalytic Cyclopropanation
DTCD has been synthesized through the catalytic cyclopropanation of dimethyl fumarate and maleate using gem-dihalides in the presence of cobalt (Co) or nickel (Ni) complexes and zinc. This method yields cyclopropanes efficiently, with the cobalt catalyst system showing a decrease in yield with an increase in the substituents of gem-dibromides, whereas the nickel catalyst system's yield does not vary appreciably (Kanai, Nishiguchi, & Matsuda, 1983).
Chiral Cyclopropanedicarboxylic Acids Synthesis
The synthesis of chiral cyclopropanedicarboxylic acids, including DTCD, has been achieved by reacting dimethyl fumarate with gem-dihalides catalyzed by cobalt (0) and nickel (0) complexes under ultrasonic waves, improving both the chemical and optical yields (Tan Zhi, 1993).
Reductive Cleavage and Cyclization Studies
DTCD has been subjected to reductive cleavage studies, providing insights into the cyclization reactions and the formation of dimethyl isopropenylsuccinate as a by-product under certain conditions (Delbaere & Whitham, 1974).
NMR Spectral Analysis
DTCD has been utilized in the study of complex high-resolution NMR spectra through the superoperator direct method, showcasing its application in analytical chemistry (Cohen & Emerson, 1971).
Insecticidal Synthon Preparation
An oxidative coupling reaction involving the bis enolate derived from dimethyl β,β-dimethylglutarate with silver chloride has produced DTCD as a versatile synthon for preparing the acid component of cis-pyrethroids, highlighting its application in the synthesis of insecticidal compounds (Babler & Haack, 1983).
Molecular Dynamics Simulations
DTCD has been included in computer simulations to study the molecular dynamics of optically active molecules, demonstrating its relevance in theoretical and computational chemistry (Evans, 1983).
Properties
IUPAC Name |
dimethyl (1R,2R)-cyclopropane-1,2-dicarboxylate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H10O4/c1-10-6(8)4-3-5(4)7(9)11-2/h4-5H,3H2,1-2H3/t4-,5-/m1/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JBVOSZYUSFDYIN-RFZPGFLSSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1CC1C(=O)OC | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC(=O)[C@@H]1C[C@H]1C(=O)OC | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H10O4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10423928 | |
Record name | Dimethyl (1R,2R)-cyclopropane-1,2-dicarboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10423928 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
158.15 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
826-35-7 | |
Record name | Dimethyl (1R,2R)-cyclopropane-1,2-dicarboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10423928 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | Dimethyl trans-1,2-cyclopropanedicarboxylate | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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